Synthesis and Characterization of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine: A Scaffold of Therapeutic Interest
Synthesis and Characterization of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine: A Scaffold of Therapeutic Interest
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of a robust synthetic pathway and detailed characterization protocol for the novel compound 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine. The structural similarity of the imidazo[4,5-c]pyridine core to endogenous purines makes this class of molecules a compelling area for therapeutic investigation, with demonstrated potential in kinase inhibition and other signaling pathways.[1] This document is designed for researchers in medicinal chemistry and drug development, offering field-proven insights into the experimental choices and validation systems necessary for producing this compound with high purity and confidence.
Strategic Approach: Retrosynthetic Analysis
To devise an efficient and reliable synthesis, we begin with a retrosynthetic analysis. The target molecule is deconstructed into readily available starting materials. The core scaffold, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, is identified as a key intermediate. This intermediate can be disconnected via a Pictet-Spengler type reaction, a classic and highly effective method for forming tetrahydroisoquinoline and related heterocyclic systems. This leads back to histamine and formaldehyde as simple, commercially available precursors.[2] The final bond formation is the C-N linkage between the saturated nitrogen of the tetrahydro-imidazo[4,5-c]pyridine core and the pyridine ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: A Two-Step Synthesis
This synthesis is designed as a two-step process that prioritizes yield, purity, and operational simplicity.
Step 1: Synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine (Core Scaffold)
The formation of the core scaffold is accomplished via the Pictet-Spengler reaction.[2] This acid-catalyzed reaction involves the cyclization of an amine (histamine) onto an electrophile generated from formaldehyde. The choice of histamine is critical as its ethylamine side chain and imidazole ring are perfectly positioned to form the desired fused 6,5-membered ring system.
Protocol:
-
Reaction Setup: To a solution of histamine dihydrochloride (1.0 eq) in water, add a 37% aqueous solution of formaldehyde (1.2 eq).
-
pH Adjustment: Carefully adjust the pH of the mixture to ~4.5 using a suitable acid, such as hydrochloric acid. The acidic environment is crucial for activating the formaldehyde and facilitating the intramolecular electrophilic substitution.
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, basify the reaction mixture with a concentrated sodium hydroxide solution to a pH > 12 to deprotonate the product.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as chloroform or a mixture of dichloromethane and isopropanol. The choice of a more polar organic solvent system is necessary due to the product's partial water solubility.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine intermediate.
Caption: Workflow for the synthesis of the core scaffold.
Step 2: N-Arylation with 3-Bromopyridine
With the core scaffold in hand, the final step is a palladium-catalyzed Buchwald-Hartwig amination. This reaction is chosen for its high functional group tolerance and proven efficacy in coupling secondary amines to aryl halides. The selection of the catalyst system—specifically the palladium source and phosphine ligand—is paramount for achieving high conversion and avoiding side reactions. A bulky, electron-rich biarylphosphine ligand is selected to promote the crucial reductive elimination step and ensure an efficient catalytic cycle.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (1.0 eq), 3-bromopyridine (1.1 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%), and a suitable ligand, for example, XPhos (4 mol%).
-
Solvent and Execution: Add anhydrous, degassed toluene as the solvent. Seal the flask and heat the mixture to 100-110 °C for 12-24 hours. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product into ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified via flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine.
Characterization and Data Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. The following methods form a self-validating system.
Spectroscopic and Chromatographic Data
| Analysis Technique | Expected Result | Purpose |
| ¹H NMR | Aromatic signals for the pyridinyl ring; distinct aliphatic signals for the tetrahydro-pyridine ring; a singlet for the imidazole proton. The pattern will be similar to related structures.[3] | Structural confirmation and isomer verification. |
| ¹³C NMR | Corresponding aromatic and aliphatic carbon signals. | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ peak at m/z 215.11. | Confirmation of molecular weight. |
| HPLC | A single major peak with >95% purity. | Quantitative assessment of purity. |
Rationale for Data Interpretation: The successful synthesis is confirmed by observing the disappearance of the N-H proton from the starting core scaffold in the ¹H NMR and the appearance of new aromatic signals corresponding to the 3-substituted pyridine ring. Mass spectrometry provides definitive confirmation of the molecular weight, verifying that the desired coupling has occurred.[4] HPLC analysis provides the final validation of purity, a critical parameter for any compound intended for biological screening.
Caption: Workflow for product purification and characterization.
Potential Applications and Future Outlook
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry. Derivatives have been explored for a range of biological targets. Notably, related compounds have been identified as potent inhibitors of VEGFR-2 kinase, suggesting a potential role in anti-angiogenic cancer therapy.[5] The title compound, as a novel derivative, warrants investigation in kinase screening panels, particularly against kinases where purine-like structures are known to bind. Further derivatization at other positions on the scaffold could lead to the development of highly selective and potent therapeutic agents.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. Available at: [Link]
-
Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... ResearchGate. Available at: [Link]
- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents.
-
3H-imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-4-(2-pyridinyl)- - Optional[1H NMR] - Spectrum. Spectral Database for Organic Compounds, SDBS. Available at: [Link]
-
Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and - FULIR. FULIR repository. Available at: [Link]
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. PMC - NIH. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
